N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is a synthetic compound featuring a 3,4-dichloroaniline (DCA) backbone modified with a benzenesulfonyl and nitroethenyl group. These derivatives are often intermediates or metabolites of herbicides and exhibit varied biological activities and environmental behaviors depending on their substituents . This article compares the target compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, biological efficacy, and environmental impact.
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZUCGNDHWLIN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form the corresponding sulfonamide. This intermediate is then subjected to nitration using a nitrating agent like nitric acid to introduce the nitro group, followed by an aldol condensation to form the nitroethenyl linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine gas or nitric acid under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exhibits significant potential in medicinal chemistry due to its structural features which allow for various interactions with biological molecules.
Anticancer Activity
Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells. The nitroethenyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation. For instance, a related compound demonstrated cytotoxicity against breast cancer cell lines, suggesting that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline could be further investigated for anticancer properties .
Antimicrobial Properties
The benzenesulfonyl moiety is known for its antimicrobial activity. Preliminary data suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics .
Material Science Applications
The unique chemical structure of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline allows it to be utilized in various material science applications.
Polymer Chemistry
This compound can be used as a building block in the synthesis of polymers with specific functionalities. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that incorporating similar sulfonamide compounds into polymers improves their resistance to degradation under environmental stressors .
Dye and Pigment Production
Due to its vivid color properties, N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline can serve as a dye or pigment in various applications, including textiles and coatings. The dichloroaniline component contributes to the color intensity and stability of the dye .
Case Studies
Mechanism of Action
The mechanism by which N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Sulfonamide Derivatives
- N-[2-[(E)-(3,4-Dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide (1b) Synthesized from 3,4-dichloroaniline and 2-(N-tosylamino)benzaldehyde, this compound features a tosyl group and iminomethyl bridge. It exhibits a melting point of 139–140°C and high yield (93%) .
- Comparison : Unlike the target compound, 1b lacks the nitroethenyl group but shares the benzenesulfonyl moiety. This structural difference likely alters reactivity and biological activity.
Urea and Carbamate Herbicides
Chloroacetamide Derivatives
- N-(1'-Ethoxycarbonylethyl)-N-chloroacetyl-2,6-dimethylaniline (ACRI-S-8701)
This chloroacetamide derivative shows 95% herbicidal efficacy at 200 g/10a, unlike weaker analogs derived from 3,4-dichloroaniline . - Comparison : The target compound’s benzenesulfonyl-nitroethenyl structure may enhance stability or alter target-site binding compared to chloroacetamides.
Physicochemical Properties
Notes:
- The nitroethenyl group in the target compound may reduce water solubility compared to free DCA, similar to sulfonamide derivatives like 1b.
- Diuron’s urea group enhances solubility relative to nonpolar analogs.
Environmental and Toxicological Profiles
- Persistence :
- Toxicity :
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, also known by its CAS number 321434-02-0, is a compound with significant biological activity that has been studied for its potential toxicological effects and mechanisms of action. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and ecological impact as evidenced by various studies.
Chemical Structure and Properties
The chemical structure of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline is represented by the following formula:
- Molecular Formula : C14H10Cl2N2O4S
- Molecular Weight : 357.21 g/mol
Acute Toxicity
Research indicates that N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline exhibits moderate acute toxicity. For instance, studies have shown:
- Oral Toxicity : The lowest observed adverse effect level (LOAEL) was determined to be 93 mg/kg body weight per day in male rats, primarily affecting the liver .
- Dermal Toxicity : The compound has been reported to have low dermal toxicity but can cause irritation upon contact .
Chronic Toxicity
Chronic exposure studies reveal more concerning results:
- Organ Toxicity : Long-term exposure has been associated with hepatotoxic effects, affecting not only the liver but also the spleen and kidneys .
- Methaemoglobinaemia : This condition was observed in both subacute and chronic studies across different animal models, indicating a potential for oxidative stress-related damage .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies demonstrating tumor formation in the liver and kidneys after long-term exposure .
Ecotoxicological Effects
The ecological impact of this compound has also been a subject of investigation. Studies have indicated:
- Aquatic Toxicity : The compound has shown significant toxicity to aquatic organisms, with LC50 values indicating harmful effects at concentrations as low as 30,700 µg/kg in fish models .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Acute Oral Toxicity | LOAEL of 93 mg/kg bw/day; hepatotoxic effects observed. |
| Chronic Exposure | Induces methaemoglobinaemia; affects liver, spleen, and kidneys. |
| Carcinogenic Studies | Classified as possibly carcinogenic; tumors observed in liver and kidneys in rodent studies. |
| Ecotoxicology | Significant toxicity to aquatic life; LC50 values indicate harmful concentrations. |
Case Studies
- Rodent Studies : In a 13-week feeding study with male rats, significant liver toxicity was noted at doses correlating with methaemoglobinaemia levels exceeding safe thresholds .
- Aquatic Studies : A study involving Danio rerio (zebrafish) demonstrated high mortality rates at elevated concentrations of the compound, highlighting its detrimental effects on aquatic ecosystems .
Q & A
Q. Key Characterization Tools :
- IR spectroscopy : Confirms C=N stretching (1600–1650 cm⁻¹) in Schiff bases .
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) with splitting patterns reflecting chlorine substituents .
Advanced: How do soil microbial communities influence the metabolic fate of 3,4-dichloroaniline-containing herbicides?
Methodological Answer :
3,4-Dichloroaniline (DCA) is a degradation product of herbicides like propanil. Soil microbes drive two key processes:
Dehalogenation : Anaerobic bacteria reduce DCA to less chlorinated anilines via reductive dechlorination .
Condensation : Under aerobic conditions, DCA dimerizes to 3,3',4,4'-tetrachloroazobenzene (TCAB), a persistent byproduct .
Q. Experimental Design :
Q. Data Contradictions :
Basic: How can HPLC be optimized for quantifying 3,4-dichloroaniline derivatives in degradation studies?
Methodological Answer :
Column : C18 reverse-phase (e.g., 150 × 4.6 mm, 5 µm).
Mobile Phase :
Q. Detection :
Q. Validation :
Advanced: What mechanisms explain the covalent binding of 3,4-dichloroaniline to humic acids?
Methodological Answer :
DCA binds to humic acids via quinone-addition pathways :
Electrophilic attack : DCA reacts with quinoid moieties in humic acid, forming stable aryl-amine bonds .
Oxidation : Subsequent cyclization locks DCA into heterocyclic structures (e.g., benzoxazines) resistant to hydrolysis .
Q. Experimental Validation :
Q. Implications :
- Bound DCA resists extraction but may remobilize under ammonia fertilization, posing crop contamination risks .
Basic: What are the key considerations in designing algal toxicity tests for 3,4-dichloroaniline?
Methodological Answer :
Test Organism : Selenastrum capricornutum (green algae).
Critical Factors :
Q. Protocol :
Q. Pitfalls :
Advanced: How do structural modifications of 3,4-dichloroaniline derivatives affect cytochrome P450 interactions?
Methodological Answer :
Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite.
- Target : CYP1A2 (PDB ID: 2HI4).
Q. Key Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
